Cysteine-S-sulfate, Monohydrate
Description
Historical Context of S-Sulfocysteine Discovery and Initial Biochemical Characterization
The initial discovery and characterization of S-Sulfocysteine were closely tied to investigations into sulfur metabolism and the identification of unusual amino acid derivatives in biological fluids. It was identified as a metabolite that accumulates in the plasma and urine of individuals with certain genetic disorders affecting sulfur metabolism, such as sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency. rupahealth.comhmdb.ca These conditions lead to an accumulation of sulfite, which then reacts with cystine to form S-Sulfocysteine. rupahealth.com Early research focused on its role as a diagnostic marker for these rare inborn errors of metabolism. rupahealth.comnih.gov Electrophysiological studies were among the first to characterize its biochemical activity, revealing its potent agonistic effects on N-methyl-D-aspartate (NMDA) receptors, similar to glutamate (B1630785). hmdb.cat3db.ca This finding was crucial in understanding the neurological symptoms associated with its accumulation.
Broad Significance in Sulfur Metabolism Research Across Biological Domains
S-Sulfocysteine serves as a critical intermediate and biomarker in the study of sulfur metabolism across a wide range of organisms, from bacteria to plants and humans. nih.govrupahealth.com In humans, its presence in elevated levels is a key indicator of disruptions in the catabolism of sulfur-containing amino acids like cysteine and methionine. rupahealth.com The formation of S-Sulfocysteine from sulfite and cystine highlights a key pathway for sulfite detoxification. rupahealth.comnih.gov In plant biology, S-Sulfocysteine is recognized as a plant metabolite. nih.gov Research in Arabidopsis thaliana has shown that while cysteine, glutathione (B108866), and sulfate (B86663) are the primary sinks for excess sulfide (B99878), S-sulfocysteine also plays a role. oup.com The enzyme S-sulfocysteine synthase (CS26), an O-acetylserine (thiol) lyase-like enzyme, is responsible for its synthesis from O-acetylserine and thiosulfate (B1220275) in plants. oup.com The study of S-Sulfocysteine in various organisms provides valuable insights into the conservation and divergence of sulfur metabolic pathways and their regulation.
Overview of S-Sulfocysteine's Diverse Roles in Fundamental Biological Processes
The biological roles of S-Sulfocysteine are diverse and context-dependent. In the central nervous system, its structural similarity to glutamate allows it to act as a potent agonist of NMDA receptors. rupahealth.comcaymanchem.com This interaction leads to excessive calcium influx into neurons, triggering a cascade of events that result in neurotoxicity and has been implicated in the neurodegeneration observed in molybdenum cofactor deficiency. rupahealth.comnih.gov
Conversely, in the context of biotechnology, particularly in the production of therapeutic proteins using Chinese hamster ovary (CHO) cells, S-Sulfocysteine has been explored as a more stable alternative to L-cysteine in cell culture media. nih.govfrontiersin.org L-cysteine is prone to oxidation and precipitation, limiting its use in highly concentrated feeds. nih.gov S-Sulfocysteine, with its protected thiol group, offers greater stability. nih.govfrontiersin.org Studies have shown that when used as a feed component, S-Sulfocysteine is taken up by CHO cells and metabolized, releasing cysteine intracellularly. nih.gov This release supports crucial cellular functions, including protein synthesis and the maintenance of the antioxidant network through glutathione synthesis. nih.govnih.gov Research has also indicated that S-Sulfocysteine can increase the specific productivity of monoclonal antibodies in fed-batch cultures, potentially through its anti-oxidative properties. nih.gov
Interactive Data Table: Properties of S-Sulfocysteine
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-sulfosulfanylpropanoic acid |
| Molecular Formula | C3H7NO5S2 |
| Molecular Weight | 201.2 g/mol |
| Physical Description | White powder |
| Melting Point | 170 - 171 °C |
| CAS Number | 1637-71-4 |
| Data sourced from PubChem nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
210110-94-4 |
|---|---|
Molecular Formula |
C3H9NO6S2 |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
2-azaniumyl-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;hydrate |
InChI |
InChI=1S/C3H7NO5S2.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2 |
InChI Key |
FRQOZJPRMBMFKX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)[NH3+])SS(=O)(=O)[O-].O |
Origin of Product |
United States |
Ii. Enzymatic Biosynthesis and Metabolic Interconversion of S Sulfocysteine
Enzymatic Formation Pathways of S-Sulfocysteine
The formation of S-sulfocysteine is catalyzed by several enzymes with distinct substrate specificities and in different subcellular locations, reflecting its integration into the metabolic networks of bacteria, plants, and other organisms.
In many bacteria and plants, the biosynthesis of L-cysteine is primarily catalyzed by O-acetylserine sulfhydrylase (OASS). Microorganisms often possess two isoforms of this enzyme, OASS-A (encoded by cysK) and OASS-B (encoded by cysM) nih.gov. While both isoforms can utilize sulfide (B99878) to produce cysteine, the CysM isoenzyme exhibits a broader substrate specificity and can also use thiosulfate (B1220275) to synthesize S-sulfocysteine nih.govnih.govebi.ac.uk.
The reaction catalyzed by CysM involves the nucleophilic attack of thiosulfate on the intermediate formed from O-acetylserine (OAS), leading to the formation of S-sulfocysteine and acetate (B1210297) nih.govresearchgate.net. This pathway provides a means for assimilating inorganic thiosulfate into an organic form. In organisms like Escherichia coli, CysM plays a significant role in thiosulfate assimilation nih.gov. The ability of CysM to utilize thiosulfate is attributed to structural differences in the active site compared to the CysK isoform researchgate.net.
| Enzyme | Gene | Organism(s) | Substrates | Product |
| O-Acetylserine Sulfhydrylase B | cysM | Bacteria (e.g., E. coli), Plants | O-Acetylserine (OAS), Thiosulfate | S-Sulfocysteine |
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a distinct enzyme, CysK2, which functions as an S-sulfocysteine synthase nih.govresearchgate.netsigmaaldrich.comasm.org. Unlike the CysM enzyme that uses O-acetylserine, CysK2 utilizes O-phosphoserine (OPS) and thiosulfate as its substrates to produce S-sulfocysteine nih.govsigmaaldrich.comuniprot.org.
Biochemical studies have shown that CysK2 has a significantly higher specificity for thiosulfate over sulfide, with the specificity constant (kcat/Km) for thiosulfate being 40-fold higher than for sulfide nih.govasm.org. The enzyme follows a mechanism involving a central aminoacrylate intermediate, which is characteristic of the pyridoxal (B1214274) phosphate-dependent enzyme family nih.govresearchgate.netuniprot.org. This pathway provides M. tuberculosis with an alternative route for cysteine biosynthesis, either directly from sulfide or indirectly via the reduction of S-sulfocysteine nih.govasm.org. It is hypothesized that S-sulfocysteine may also function as a signaling molecule in the pathogen's response to oxidative stress nih.govasm.org.
Kinetic Parameters of M. tuberculosis CysK2 nih.govuniprot.org
| Substrates | kcat (min⁻¹) |
| O-phospho-L-serine and sulfide | 12.1 |
| O-phospho-L-serine and thiosulfate | 54.8 |
S-sulfocysteine can also be formed through non-enzymatic chemical reactions. The reaction between inorganic sulfite (B76179) and cystine can yield cysteine-S-sulfate nih.govresearchgate.net. This reaction is of clinical significance as elevated levels of S-sulfocysteine are found in patients with molybdenum cofactor deficiency and isolated sulfite oxidase deficiency, where sulfite accumulates nih.govresearchgate.net.
Research has demonstrated that the formation of cysteine-S-sulfate from cystine and sulfite can proceed without a dedicated oxidizing agent, achieving yields of up to 96% under optimized conditions of reactant ratio, pH, UV light exposure, and temperature nih.govresearchgate.net. The proposed mechanism involves both nucleophilic and radical pathways nih.govresearchgate.net. In the presence of excess sulfite, the disulfide bond of cystine is cleaved, leading to the formation of S-sulfocysteine and cysteine nih.gov. This reaction serves as a detoxification mechanism for excess sulfite in biological systems nih.gov.
In photosynthetic organisms like Arabidopsis thaliana, a specific isoform of O-acetylserine(thiol)lyase, known as CS26, functions as an S-sulfocysteine synthase within the chloroplasts nih.govnih.govtandfonline.comoup.comnih.gov. This enzyme is located in the thylakoid lumen and catalyzes the formation of S-sulfocysteine from O-acetylserine and thiosulfate nih.govtandfonline.combioone.org.
The CS26 enzyme is crucial for proper chloroplast function and plays a role in the light-dependent redox regulation of photosynthesis nih.govoup.comnih.gov. It is suggested that CS26 acts as a sensor for thiosulfate accumulation, which can occur under conditions of excess light and oxidative stress nih.govtandfonline.com. The S-sulfocysteine produced by CS26 may then trigger protective mechanisms within the photosynthetic apparatus nih.govtandfonline.com. Knockout mutants of the CS26 gene exhibit reduced growth, lower chlorophyll (B73375) content, and impaired photosynthetic activity, particularly under long-day growth conditions nih.govoup.com. However, some studies have questioned the exclusive role of CS26 in S-sulfocysteine formation under certain conditions, suggesting that other pathways may also contribute oup.com.
Enzymatic Degradation and Reductive Transformations of S-Sulfocysteine
The metabolic fate of S-sulfocysteine often involves its conversion back to L-cysteine, a critical amino acid for protein synthesis and various cellular processes. This reductive conversion is essential for completing the sulfur assimilation pathway when S-sulfocysteine is an intermediate.
In bacterial systems such as E. coli, the reduction of S-sulfocysteine to L-cysteine is mediated by the glutaredoxin (Grx) and thioredoxin reductase (NrdH) systems researchgate.net. Glutaredoxins are small redox enzymes that catalyze disulfide reductions in a glutathione-dependent manner mdpi.comnih.gov. Thioredoxin reductases are flavoproteins that reduce thioredoxins and other proteins like NrdH wikipedia.orgnih.govnih.gov.
In vitro studies have shown that several glutaredoxin isoforms (Grx1, Grx2, Grx3, and NrdH) can efficiently convert S-sulfocysteine into L-cysteine researchgate.net. This reaction yields L-cysteine and sulfite. The sulfite generated can then be further reduced to sulfide by sulfite reductase and incorporated into another molecule of O-acetylserine to produce a second molecule of L-cysteine, thereby amplifying the efficiency of sulfur assimilation researchgate.net. Overexpression of Grx1 and NrdH in E. coli has been shown to enhance L-cysteine production, highlighting the importance of this reductive pathway researchgate.net.
Interconversion with Related Sulfane Sulfur Species
The metabolism of S-sulfocysteine is intricately linked with the transformation of sulfane sulfur species, which are compounds containing a sulfur atom with a formal oxidation state of zero. This interconversion is crucial for maintaining sulfur homeostasis within the cell. Enzymes such as rhodaneses (thiosulfate sulfurtransferases) play a significant role in these processes. Rhodaneses are a ubiquitous family of enzymes that catalyze the transfer of a sulfane sulfur atom from a donor molecule, such as thiosulfate, to a nucleophilic acceptor. mdpi.comnih.govwikipedia.org
In some microorganisms, thiosulfate can serve as a sulfur source for cysteine biosynthesis, a pathway that involves the formation of S-sulfocysteine. For instance, in Escherichia coli, cysteine synthase B (CysM) can directly utilize thiosulfate and O-acetyl-L-serine to generate S-sulfocysteine. nih.gov This S-sulfocysteine is subsequently reduced to cysteine and sulfite. nih.gov The sulfite can then be further metabolized.
Rhodaneses can convert thiosulfate into a persulfide and sulfite. nih.gov The persulfide, a form of sulfane sulfur, can then be reduced by cellular thiols, like glutathione (B108866), to generate hydrogen sulfide (H₂S). mdpi.comnih.gov This H₂S can then be incorporated into O-acetyl-L-serine by cysteine synthase to form cysteine. nih.gov This pathway represents an indirect route for the interconversion of the sulfur in S-sulfocysteine with other sulfane sulfur species.
The interconversion pathways are summarized in the table below:
| Enzyme/Process | Substrate(s) | Product(s) | Significance |
| Cysteine Synthase B (CysM) | Thiosulfate, O-acetyl-L-serine | S-Sulfocysteine | Direct pathway for S-sulfocysteine formation from thiosulfate in some bacteria. nih.gov |
| Rhodanese (Thiosulfate Sulfurtransferase) | Thiosulfate, Thiol acceptor (e.g., Glutathione) | Persulfide, Sulfite | Generates sulfane sulfur species from thiosulfate. mdpi.comnih.gov |
| Reduction of Persulfide | Persulfide, Cellular thiols (e.g., Glutathione) | Hydrogen Sulfide (H₂S) | Releases reduced sulfur for cysteine biosynthesis. nih.gov |
| Cysteine Synthase | Hydrogen Sulfide (H₂S), O-acetyl-L-serine | Cysteine | Incorporates inorganic sulfide into an amino acid backbone. nih.gov |
Reversibility and Kinetic Studies of S-Sulfocysteine-Generating Enzymes
The enzymatic formation of S-sulfocysteine can occur through different mechanisms, and the reversibility of these reactions is a key aspect of their regulation. The direct enzymatic synthesis of S-sulfocysteine from thiosulfate and O-acetyl-L-serine is catalyzed by specific isoforms of cysteine synthase, such as the CS26 isoform in Arabidopsis thaliana. nih.gov
While detailed kinetic studies on the reversibility of S-sulfocysteine-generating enzymes are not extensively documented, the kinetics of related enzymes provide valuable insights. For example, the rhodanese PspE in E. coli has been shown to be the most effective in converting thiosulfate to glutathione persulfide, a precursor for sulfane sulfur. mdpi.com
The non-enzymatic reaction between cystine and sulfite to form S-sulfocysteine has been studied in detail, with evidence supporting both nucleophilic and radical mechanisms. researchgate.net The yield of this reaction can be as high as 96% under optimal conditions, which include changes in reactant ratio, pH, and temperature. researchgate.net
Kinetic parameters for a related rhodanese enzyme are presented below:
| Enzyme | Substrate(s) | Kinetic Parameter(s) | Source |
| Rhodanese (PspE from E. coli) | Thiosulfate, Glutathione | Vmax: ~1.2 µM/min/mg, Km (Thiosulfate): ~1.5 mM, Km (Glutathione): ~20 mM | mdpi.com |
It is important to note that the formation of S-sulfocysteine can also be a consequence of metabolic dysregulation. In conditions like sulfite oxidase deficiency, the accumulation of sulfite drives the non-enzymatic reaction with cystine to form S-sulfocysteine. rupahealth.comresearchgate.net
Metabolic Fates in Diverse Cellular Contexts (e.g., Pyruvate (B1213749), Ammonia, Thiosulfate Formation)
Once formed, S-sulfocysteine can be metabolized through several pathways, leading to the formation of various key metabolic intermediates. A primary fate of S-sulfocysteine is its reduction to cysteine and sulfite. nih.gov The released cysteine can then enter the general cysteine catabolic pathways.
Cysteine can be catabolized via two main routes: the desulfuration pathway and the oxidative pathway. nih.gov
Desulfuration Pathway: This pathway involves the removal of the sulfur atom from cysteine, leading to the formation of pyruvate, ammonia, and hydrogen sulfide (H₂S). nih.gov Enzymes such as cystathionine (B15957) β-synthase and cystathionine γ-lyase are involved in these reactions. nih.gov The H₂S can be further oxidized to thiosulfate and sulfate (B86663). researchgate.net
Oxidative Pathway: In this pathway, the thiol group of cysteine is oxidized by cysteine dioxygenase to form cysteinesulfinate. nih.gov Cysteinesulfinate can then be further metabolized to pyruvate and sulfite, or decarboxylated to hypotaurine, which is subsequently oxidized to taurine (B1682933). nih.govnih.gov
In the context of sulfite oxidase deficiency, the accumulation of S-sulfocysteine and its subsequent metabolism contribute to the observed biochemical phenotype, which includes elevated levels of thiosulfate in the urine. rupahealth.comresearchgate.net
The metabolic fates of S-sulfocysteine are summarized in the table below:
| Metabolic Pathway | Key Intermediate(s) | Final Product(s) | Cellular Context |
| Reduction of S-Sulfocysteine | Cysteine, Sulfite | - | Initial step in S-sulfocysteine catabolism. nih.gov |
| Cysteine Desulfuration | Pyruvate, Ammonia, Hydrogen Sulfide (H₂S) | Thiosulfate, Sulfate | General cysteine catabolism. nih.govresearchgate.net |
| Cysteine Oxidation | Cysteinesulfinate | Pyruvate, Sulfite, Taurine | General cysteine catabolism. nih.govnih.gov |
Regulatory Mechanisms Governing S-Sulfocysteine Metabolism
Transcriptional Control and Gene Regulation of S-Sulfocysteine Enzymes and Transporters (e.g., CysB Regulon)
The metabolism of S-sulfocysteine is transcriptionally regulated, primarily through its connection to the broader cysteine biosynthetic and transport pathways. In many bacteria, the expression of genes involved in sulfur assimilation and cysteine synthesis is controlled by the CysB regulon. imrpress.comnih.gov CysB is a transcriptional activator that belongs to the LysR family of regulators. imrpress.com
The CysB protein positively regulates the expression of genes required for the uptake and utilization of various sulfur sources, including thiosulfate, which is a precursor for S-sulfocysteine. imrpress.comnih.gov The activity of CysB is modulated by the inducer N-acetyl-L-serine (NAS), which is a precursor in the cysteine biosynthetic pathway. nih.gov When cysteine levels are low, NAS accumulates and binds to CysB, activating the transcription of the cys genes. nih.gov
Of particular relevance to S-sulfocysteine metabolism is the regulation of the tcyP gene in E. coli. The tcyP gene encodes a cystine/S-sulfocysteine:cation symporter, and its expression is under the control of the CysB regulon. unam.mx Disruption of tcyP results in the inability of the bacteria to utilize S-sulfocysteine as a sole sulfur source. unam.mx This demonstrates a direct transcriptional link between the CysB regulon and the transport of S-sulfocysteine.
Key genes and operons regulated by the CysB regulon that are relevant to S-sulfocysteine metabolism are listed in the table below:
| Gene/Operon | Function | Regulation by CysB |
| cysPUWAM | Sulfate/thiosulfate transport | Positive |
| cysJIH | Sulfite reductase | Positive |
| cysK | Cysteine synthase A | Positive |
| cysM | Cysteine synthase B (can use thiosulfate) | Positive |
| tcyP | Cystine/S-sulfocysteine transporter | Positive |
Allosteric Regulation and Feedback Inhibition in Associated Pathways
Allosteric regulation and feedback inhibition are crucial mechanisms for the fine-tuning of metabolic pathways, including those related to S-sulfocysteine. While there is limited information on the direct allosteric regulation of enzymes by S-sulfocysteine itself, the metabolic pathways connected to its formation and degradation are subject to such control.
A key point of regulation is the feedback inhibition of serine acetyltransferase (SAT), the enzyme that catalyzes the formation of O-acetyl-L-serine, a precursor for both cysteine and S-sulfocysteine. In many organisms, SAT is allosterically inhibited by the end-product of the pathway, L-cysteine. nih.gov Since the metabolism of S-sulfocysteine leads to the release of cysteine, this feedback loop provides an indirect mechanism for regulating the level of S-sulfocysteine. When cysteine levels are high, SAT activity is inhibited, reducing the availability of O-acetyl-L-serine and thereby limiting the synthesis of both cysteine and S-sulfocysteine.
This feedback inhibition ensures that the cell does not overproduce sulfur-containing amino acids, thus conserving energy and resources. The sensitivity of SAT to cysteine inhibition varies between different isoforms and organisms. For example, in Salmonella typhimurium, SAT is strictly inhibited by cysteine with a Ki of 1 µM, whereas in Arabidopsis thaliana, the cytosolic SAT5 shows 50% inhibition at 1.8 µM cysteine. nih.gov
This mechanism of feedback inhibition is a classic example of how the end-product of a metabolic pathway can regulate an early enzymatic step, maintaining homeostasis within the cell.
Iii. Biological Roles and Metabolic Interplay of S Sulfocysteine Across Organisms
S-Sulfocysteine as a Central Metabolic Intermediate in Sulfur Assimilation
S-Sulfocysteine (SSC) serves as a key intermediate in the metabolic pathways that handle sulfur, connecting inorganic sulfur sources to the synthesis of essential organic molecules. Its role varies across different domains of life, from being a direct precursor in bacterial amino acid synthesis to a component of sulfur allocation and homeostasis in higher organisms.
In prokaryotes such as Escherichia coli and Salmonella typhimurium, the primary pathway for cysteine biosynthesis involves the incorporation of sulfide (B99878) into O-acetylserine (OAS), a reaction catalyzed by O-acetylserine sulfhydrylase. nih.govshareok.org This process is tightly regulated by the availability of sulfur. dntb.gov.uanih.gov
Research has identified two key enzymes in this process, encoded by the cysK and cysM genes. us.es While both contribute to cysteine synthesis, the CysM enzyme exhibits broader substrate specificity. Notably, CysM can utilize thiosulfate (B1220275) as its sulfur substrate instead of sulfide, reacting it with OAS to produce S-sulfocysteine. us.es This positions S-sulfocysteine as a direct product within the cysteine biosynthetic framework in these bacteria, representing an alternative route for sulfur incorporation when thiosulfate is available.
Table 1: Key Enzymes in Prokaryotic S-Sulfocysteine and Cysteine Synthesis
| Enzyme | Gene | Organism(s) | Substrates | Product(s) |
| O-acetylserine sulfhydrylase-A | cysK | E. coli, S. typhimurium | O-acetylserine, Sulfide | L-cysteine |
| O-acetylserine sulfhydrylase-B | cysM | E. coli, S. typhimurium | O-acetylserine, Thiosulfate | S-Sulfocysteine |
In eukaryotic photosynthetic organisms like plants, sulfur assimilation is a fundamental process for growth and development. Plants absorb sulfate (B86663) from the soil, which is then transported and reduced through a complex enzymatic pathway primarily in the chloroplasts to produce sulfide. frontiersin.orgwikipedia.orgslideshare.net This sulfide is subsequently incorporated into OAS to form cysteine, the first stable organic sulfur compound. wikipedia.orgtandfonline.com
Within this pathway, S-sulfocysteine plays a distinct role in sulfur allocation. In the plant Arabidopsis thaliana, a specific O-acetylserine(thiol)lyase homolog, encoded by the CS26 gene, has been identified as an S-sulfocysteine synthase. us.esnih.govnih.gov This enzyme is located in the chloroplasts and catalyzes the synthesis of S-sulfocysteine from OAS and thiosulfate. us.es The presence of this dedicated enzyme indicates that the formation of S-sulfocysteine is an integral part of sulfur metabolism in plants, providing a mechanism to utilize thiosulfate and allocate sulfur resources within the cell.
S-Sulfocysteine is integrated into the broader mechanisms of sulfur cycling and nutrient balance in both plants and animals. Its formation can be a response to fluctuations in sulfur compound concentrations, helping to maintain cellular homeostasis.
In plants, while cysteine, glutathione (B108866), and sulfate are the major sinks for excess sulfur, S-sulfocysteine also contributes, albeit to a lesser extent. rug.nl Under conditions of high exposure to hydrogen sulfide, the concentration of S-sulfocysteine increases, suggesting it functions as a minor storage or buffer compound to help manage potentially toxic levels of sulfide. rug.nloup.com
In mammals, the formation of S-sulfocysteine is a critical component of cysteine catabolism and sulfite (B76179) detoxification. nih.gov Deficiencies in the molybdenum cofactor or the enzyme sulfite oxidase lead to the accumulation of toxic sulfite. researchgate.net This excess sulfite reacts non-enzymatically with cystine in the bloodstream to form S-sulfocysteine. nih.gov This reaction serves as a scavenging mechanism, converting highly reactive sulfite into a more stable compound, thereby playing a role in mitigating cellular damage and maintaining sulfur homeostasis. nih.gov Studies in Chinese hamster ovary (CHO) cells also show that when S-sulfocysteine is metabolized, it leads to an increase in cellular sulfate and thiosulfate, further demonstrating its integration into the cellular sulfur economy. nih.gov
S-Sulfocysteine as a Signaling Molecule in Redox Biology Research
Beyond its role as a metabolic intermediate, S-sulfocysteine is emerging as a significant signaling molecule in the field of redox biology. Its synthesis can be triggered by oxidative stress, and its presence can initiate protective responses in both plants and microorganisms.
In plants, the photosynthetic process is constantly challenged by changing light conditions, which can lead to the production of reactive oxygen species (ROS) and potential photo-oxidative damage. nih.gov Research in Arabidopsis thaliana has revealed a sophisticated sensing and response system in which S-sulfocysteine is a key player.
The enzyme S-sulfocysteine synthase (encoded by the CS26 gene) is located in the thylakoid lumen of the chloroplasts. nih.govnih.gov Under conditions of excess light, the inadequate detoxification of ROS leads to an accumulation of thiosulfate. tandfonline.comnih.gov The S-sulfocysteine synthase enzyme functions as a sensor for this stress signal, using the accumulated thiosulfate to produce S-sulfocysteine. nih.govnih.gov The appearance of S-sulfocysteine in the lumen is believed to act as a secondary signal, potentially as a mild oxidant, that triggers downstream protective mechanisms. nih.gov These mechanisms include the activation of regulatory proteins that help dissipate excess light energy, thereby protecting the delicate photosynthetic apparatus from damage. us.esnih.gov
Table 2: S-Sulfocysteine's Signaling Role in Chloroplasts
| Condition | Trigger | Sensor Enzyme | Signal Molecule | Hypothesized Outcome |
| Excess Light / Oxidative Stress | Accumulation of Thiosulfate | S-Sulfocysteine Synthase (CS26) | S-Sulfocysteine | Activation of photoprotective mechanisms, maintenance of redox balance |
In pathogenic bacteria, the ability to withstand oxidative stress is crucial for virulence and survival, particularly when inside a host organism or when facing antibiotic treatments. researchgate.net Bacteria like Salmonella Typhimurium rely heavily on their cysteine biosynthesis pathway and thiol-based redox buffers, such as glutathione, to protect themselves from oxidative damage. researchgate.netfrontiersin.org
While direct evidence for S-sulfocysteine as a primary signaling molecule in these pathogens is still developing, its metabolic position suggests a hypothesized role in redox defense. Given that cysteine itself is a potent antioxidant and its synthesis is upregulated in response to oxidative stress, the pathway that produces S-sulfocysteine could be integral to this defense. researchgate.netresearchgate.net It is hypothesized that the S-sulfocysteine pathway could function in several ways:
As a stable precursor pool: S-sulfocysteine could act as a more stable, ready-to-use source for the rapid synthesis of cysteine when needed for antioxidant functions.
Participation in S-thiolation: The sulfur group from S-sulfocysteine metabolism could be used in S-thiolation, a process that reversibly modifies cysteine residues on proteins to protect them from irreversible oxidative damage. researchgate.net
Therefore, the synthesis of S-sulfocysteine in pathogenic bacteria is theorized to be part of a larger, finely-tuned redox regulatory network that allows the pathogen to adapt and respond to oxidative challenges.
Membrane Transport Systems for S-Sulfocysteine
The entry of S-sulfocysteine (SSC) into cells is a critical first step for its metabolic integration. This process is mediated by specific membrane transport proteins that recognize and facilitate its passage across the cellular boundary. The characterization of these transporters is essential for understanding how different organisms acquire and utilize this sulfur-containing compound.
In the bacterium Escherichia coli, the transport of S-sulfocysteine is primarily handled by a protein known as YdjN. nih.govnih.gov Extensive research has identified YdjN as a dual-function transporter, capable of importing both L-cystine and S-sulfocysteine to serve as sulfur sources for the cell. nih.gov The gene encoding this transporter, ydjN, is a component of the CysB regulon. nih.govnih.gov The CysB protein is a master transcriptional regulator that controls a majority of the genes involved in sulfur assimilation and the biosynthesis of cysteine, indicating that S-sulfocysteine uptake is tightly integrated into the cell's central sulfur metabolism. nih.govnih.gov
Genetic studies have provided definitive evidence for the role of YdjN. E. coli strains with a deleted ydjN gene show a significantly impaired ability to grow when S-sulfocysteine is the only available sulfur source. Conversely, experimentally overexpressing the ydjN gene leads to an accelerated consumption of S-sulfocysteine from the growth medium, confirming its direct role in the uptake process. nih.gov YdjN is considered a low-affinity transporter that functions effectively when cystine concentrations are relatively high. nih.gov
The following table summarizes key findings from transport assays in E. coli, illustrating the specific function of YdjN.
| Strain / Condition | Substrate | Observation | Implication |
| Wild-type E. coli | S-Sulfocysteine | Uptake of S-sulfocysteine from medium observed. | Wild-type cells can import S-sulfocysteine. |
| ydjN deletion mutant (ΔydjN) | S-Sulfocysteine | No significant uptake of S-sulfocysteine; growth on SSC as a sole sulfur source is abolished. nih.govnih.gov | YdjN is essential for the transport of S-sulfocysteine. |
| ydjN overexpression | S-Sulfocysteine | Accelerated consumption of S-sulfocysteine from the medium compared to wild-type. | Increased YdjN protein levels enhance S-sulfocysteine transport capacity. |
| ydjN overexpression | Cystine | Accelerated consumption of cystine from the medium. nih.gov | YdjN functions as a transporter for both cystine and S-sulfocysteine. nih.gov |
This table is generated based on findings reported in the referenced literature.
The transport of S-sulfocysteine is not limited to bacteria and varies across different cell types. In mammalian cells, such as Chinese hamster ovary (CHO) cells, a different mechanism is employed. Due to the structural similarity between S-sulfocysteine, cystine, and glutamate (B1630785), it has been proposed and demonstrated that S-sulfocysteine uptake is mediated by the cystine/glutamate antiporter, known as system xc-. nih.gov This transport system imports cystine into the cell in exchange for exporting glutamate. Studies using sulfasalazine, an inhibitor of system xc-, showed a marked decrease in S-sulfocysteine uptake, providing strong evidence for this transporter's involvement. nih.gov
In neuronal cells, S-sulfocysteine is known to be neurotoxic, acting as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which is typically activated by glutamate. caymanchem.commoleculardepot.com This suggests that its uptake into neuronal tissue may also involve glutamate transport systems, leveraging its structural analogy to glutamate. moleculardepot.com
While uptake mechanisms are becoming clearer, less is known about the specific efflux of S-sulfocysteine from cells. However, research in CHO cells has shed some light on a potential pathway. It appears that intracellular S-sulfocysteine can form a mixed disulfide with glutathione, creating a conjugate known as S-glutathionyl-cysteine sulfonate (GS-SO3). nih.gov This conjugate may then be actively transported out of the cell. Evidence points towards the involvement of multidrug resistance protein 1 (MRP1), a transporter known for its role in exporting glutathione conjugates, as a likely candidate for this efflux process. nih.gov
Interactions with Other Sulfur-Containing Biomolecules and Metabolic Networks
Once inside the cell, S-sulfocysteine does not remain isolated. It actively participates in the complex and dynamic network of sulfur metabolism, interacting with key thiols and influencing cellular redox homeostasis.
A primary metabolic fate of intracellular S-sulfocysteine is its reaction with glutathione (GSH), the most abundant low-molecular-weight thiol in most cells. nih.gov This non-enzymatic reaction involves a thiol-disulfide exchange, leading to the formation of a mixed disulfide. nih.gov In vitro and cellular studies have demonstrated that the interaction between S-sulfocysteine and GSH results in the formation of S-glutathionyl-cysteine (GS-Cys) and sulfo-glutathione (GS-SO3). nih.gov This reaction is a pivotal step that links S-sulfocysteine to the glutathione system and serves as the gateway for its further metabolism. This mixed disulfide can then be targeted by the cell's reduction machinery, such as the glutaredoxin system, which ultimately releases free, usable cysteine. nih.gov
The metabolic processing of S-sulfocysteine extends beyond its direct reaction with glutathione, creating a ripple effect throughout the network of sulfur-containing molecules. The reduction of the S-sulfocysteine-glutathione mixed disulfide not only regenerates cysteine but also releases sulfite. nih.gov This sulfite can be further metabolized, integrating into pathways that handle various sulfane sulfur species.
In plants, the connection is even more direct, as S-sulfocysteine is synthesized from O-acetylserine and thiosulfate, another key sulfur compound. nih.gov This highlights a direct cross-talk where S-sulfocysteine can act as a metabolic intermediate linking different pools of cellular sulfur. The dynamic interplay between S-sulfocysteine, glutathione, cysteine, and thiosulfate demonstrates its role as a node in the broader sulfur metabolic network, influencing the availability and flow of sulfur for various cellular needs.
The introduction of S-sulfocysteine into cultured cells has a significant and direct impact on the homeostatic balance of intracellular cysteine and glutathione. In studies using CHO cells, supplementation with S-sulfocysteine leads to a measurable increase in the intracellular concentration of cysteine. nih.gov This occurs because the metabolic breakdown of S-sulfocysteine, via the formation and subsequent reduction of its mixed disulfide with glutathione, effectively releases free cysteine into the cytosol. nih.gov
This newly available cysteine directly fuels the synthesis of glutathione, a process catalyzed by glutamate-cysteine ligase and glutathione synthetase. nih.govnih.gov Consequently, cells treated with S-sulfocysteine exhibit an increase in their total intracellular glutathione pool. nih.gov This enhancement of the glutathione system can bolster the cell's antioxidant defenses. The cell actively works to maintain cysteine homeostasis; therefore, the cysteine derived from S-sulfocysteine can also be channeled into other metabolic pathways, such as the synthesis of taurine (B1682933), further illustrating the compound's influence on cellular metabolic decisions. nih.gov
Iv. Advanced Methodologies for S Sulfocysteine Research
Chromatographic Separation and Quantification Techniques for Research Samples
Chromatographic techniques are fundamental to the study of S-sulfocysteine, enabling its separation from other biomolecules and its precise quantification. High-performance liquid chromatography and gas chromatography-mass spectrometry are two of the most powerful and widely employed approaches in this domain.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of S-sulfocysteine in biological matrices such as urine and serum. nih.govnih.gov The development of a robust HPLC method is a meticulous process that involves several critical stages to ensure accuracy, sensitivity, and reproducibility. youtube.com
A common strategy for analyzing amino acids like S-sulfocysteine, which lack a suitable chromophore for UV detection, is pre-column derivatization. nih.govnih.gov This involves reacting the analyte with a labeling agent to form a derivative that can be readily detected. One widely used derivatizing agent is O-phthaldialdehyde (OPA), which reacts with primary amino acids in the presence of a thiol to produce highly fluorescent isoindole derivatives. nih.govresearchgate.net This method offers excellent sensitivity, with detection limits in the femtomole range. nih.gov Another derivatization agent employed for S-sulfocysteine analysis is dimethylaminoazobenzene sulfonyl chloride (Dabsyl-Cl). nih.gov
The separation of the derivatized S-sulfocysteine is typically achieved using reversed-phase HPLC, often with a C18 column. nih.govnih.gov The mobile phase composition and gradient are optimized to achieve good resolution of the S-sulfocysteine peak from other endogenous amino acids and components in the biological matrix. nih.gov Isocratic or gradient elution methods can be developed depending on the complexity of the sample. nih.gov
Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. youtube.comyoutube.com This process involves the evaluation of several key parameters as outlined in the table below.
Table 1: Key Parameters for HPLC Method Validation of S-Sulfocysteine
| Parameter | Description | Typical Findings for S-Sulfocysteine Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The HPLC method demonstrates good separation of S-sulfocysteine from other endogenous amino acids in urine and serum. nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A wide linear range is typically established, for instance, from 2.5 to 200 µM. nih.gov |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio. nih.gov |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Evaluated through intraday and interday precision, with relative standard deviations (RSD) typically being low. nih.gov |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Determined by spiking known amounts of S-sulfocysteine into the biological matrix, with recovery percentages typically ranging from 80% to 110%. nih.govresearchgate.net |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Assessed by varying parameters such as column type, mobile phase composition, and flow rate. nih.gov |
A validated HPLC method provides a cost-effective and reliable tool for routine diagnostic screening and for monitoring the effectiveness of treatments in disorders associated with elevated S-sulfocysteine levels. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical platform for comprehensive metabolic profiling of biological fluids. nih.govmonash.edu This technique is particularly well-suited for the identification and quantification of a wide range of small molecule metabolites, including amino acids, organic acids, and sugars. nih.gov While less commonly applied to S-sulfocysteine analysis than HPLC, GC-MS offers a complementary approach for broader metabolic studies.
A key requirement for GC-MS analysis is the volatility of the analytes. nih.gov Since S-sulfocysteine is a non-volatile amino acid, a derivatization step is necessary to convert it into a thermally stable and volatile compound. nih.gov A common derivatization method is trimethylsilylation, which involves reacting the analyte with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on carboxyl, hydroxyl, and amino groups with trimethylsilyl (B98337) (TMS) groups. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. nih.gov
The identification of S-sulfocysteine and other metabolites is achieved by comparing their retention times and mass spectra to those of authentic standards and to entries in spectral libraries. nih.govmonash.edu GC-MS can detect a large number of metabolites in a single run, providing a comprehensive snapshot of the metabolic state of a biological system. nih.gov This makes it a valuable tool for untargeted metabolomics studies aiming to identify biomarkers and understand metabolic pathways affected in diseases where S-sulfocysteine levels are altered. researchgate.netmdpi.com
Spectroscopic and Spectrometric Characterization Methods in S-Sulfocysteine Studies
Spectroscopic and spectrometric methods are indispensable for the detailed structural and mechanistic investigation of S-sulfocysteine. These techniques provide insights into the molecule's connectivity, fragmentation behavior, and intrinsic electronic properties.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by analyzing their fragmentation patterns. ncsu.educore.ac.uk In the context of S-sulfocysteine research, MS/MS plays a crucial role in confirming the identity of the compound in complex biological samples and in understanding its gas-phase chemistry. researchgate.net
The process begins with the ionization of the S-sulfocysteine molecule, typically using a soft ionization technique like electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. researchgate.net This parent ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). nih.gov
The analysis of the resulting product ion spectrum provides valuable structural information. For S-sulfocysteine, the fragmentation pattern reveals characteristic losses of specific neutral fragments.
Table 2: Fragmentation Pattern of S-Sulfocysteine ([M+H]⁺) by MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |
| 201.9 | 120.0 | SO₃ (81.9) | Cysteine radical |
| 120.0 | 92.2 | CO (27.8) | - |
| 120.0 | 74.2 | H₂S (34.1) + CO (27.8) | - |
Data derived from studies on the fragmentation of S-cysteine samples. researchgate.net
The primary fragmentation event observed for the [M+H]⁺ ion of S-sulfocysteine (m/z 201.9) is the loss of a sulfo group (SO₃), resulting in a fragment ion with an m/z of 120.0, which corresponds to a cysteine radical. researchgate.net Further fragmentation of this m/z 120.0 ion leads to the formation of ions at m/z 92.2 and 74.2. researchgate.net This characteristic fragmentation pathway serves as a signature for the presence of S-sulfocysteine and allows for its specific detection in complex mixtures using techniques like selected reaction monitoring (SRM). researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. youtube.com In the context of S-sulfocysteine research, NMR can be a valuable tool for gaining mechanistic insights into chemical and biochemical reactions involving this compound. youtube.commdpi.com
NMR spectroscopy is based on the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei such as ¹H and ¹³C, one can deduce the connectivity of atoms within a molecule and obtain information about its three-dimensional structure. nih.gov
One of the key strengths of NMR is its ability to monitor reactions directly in the NMR tube. youtube.com This allows for the real-time observation of the disappearance of reactants and the appearance of products, providing kinetic data and helping to identify transient intermediates. youtube.com For reactions involving S-sulfocysteine, NMR could be used to study:
Enzymatic reactions: Following the conversion of S-sulfocysteine by an enzyme to understand the reaction mechanism and kinetics.
Chemical modifications: Characterizing the products of chemical reactions where S-sulfocysteine is a reactant.
Binding interactions: Detecting changes in the NMR spectrum of S-sulfocysteine upon binding to other molecules, such as proteins, to identify the binding site and determine the binding affinity. youtube.com
Furthermore, advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to separate the signals of different components in a mixture based on their diffusion coefficients, which can be useful for analyzing S-sulfocysteine in complex biological fluids without prior separation. youtube.com
Negative Ion Photoelectron Spectroscopy (NIPES) is a sophisticated gas-phase technique used to probe the electronic structure and intrinsic properties of negative ions. jh.edunih.gov This method involves irradiating a beam of mass-selected anions with a fixed-frequency laser, causing photodetachment of an electron. jh.edu By measuring the kinetic energy of the detached electrons, one can determine the electron binding energies of the anion. nih.gov
The primary information obtained from a NIPES experiment is the adiabatic detachment energy (ADE) and the vertical detachment energy (VDE). The ADE corresponds to the energy difference between the ground state of the anion and the ground state of its neutral counterpart, which is equivalent to the electron affinity (EA) of the neutral molecule. researchgate.netmit.edu A high electron affinity indicates that the anion is very stable. researchgate.net
Determine the electron affinity of the S-sulfocysteine radical: This would provide a quantitative measure of the stability of the S-sulfocysteine anion.
Probe the electronic structure of the S-sulfocysteine anion: The NIPES spectrum can reveal the energies of the excited electronic states of the neutral S-sulfocysteine radical. nih.gov
Investigate the effects of hydration: By studying the NIPES of hydrated S-sulfocysteine anion clusters, one could understand how water molecules stabilize the negative charge.
NIPES provides a unique window into the intrinsic properties of molecules, free from solvent effects, and its application to S-sulfocysteine would contribute to a more fundamental understanding of its chemical nature. nih.gov
Omics-Based Approaches in S-Sulfocysteine Research
Integrated "omics" technologies, including metabolomics and proteomics, have become indispensable for obtaining a holistic view of the biological activity of S-sulfocysteine. These approaches allow for the simultaneous measurement of a vast number of molecular species, providing a comprehensive snapshot of cellular responses.
Metabolomic Profiling to Elucidate S-Sulfocysteine's Metabolic Footprint
Metabolomic profiling is a powerful technique used to identify and quantify the complete set of small-molecule metabolites within a biological system. In the context of S-sulfocysteine research, methodologies such as liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to trace the metabolic journey of SSC and its downstream effects. nih.govuiowa.edu
A significant application of this has been in studies using Chinese hamster ovary (CHO) cells, a key platform for producing therapeutic proteins. nih.gov In these studies, a fed-batch process using an S-sulfocysteine-containing feed was compared against a standard feed containing L-cysteine. Metabolomic analysis revealed that CHO cells can take up and metabolize S-sulfocysteine, leading to significant changes in their metabolic profile. nih.gov
Key findings from these metabolomic studies indicate that the increased availability of cysteine from SSC metabolism is channeled into major biosynthetic pathways. Specifically, the data showed a marked increase in the intracellular pools of glutathione (B108866) (both reduced and oxidized forms) and its precursors, γ-glutamylcysteine and cysteinylglycine. nih.gov This highlights a strategic cellular response to bolster the antioxidant defense system. Furthermore, an increase in taurine (B1682933) synthesis was observed, indicating that various cysteine catabolic pathways are affected as cells work to maintain cysteine homeostasis. nih.gov The determination of S-sulfocysteine in urine and plasma, often using stable isotope dilution tandem mass spectrometry, is also a critical diagnostic tool for metabolic disorders like molybdenum cofactor deficiency, where SSC levels are pathologically elevated. uiowa.edurupahealth.com
| Metabolite | Observed Change | Metabolic Significance |
|---|---|---|
| Cysteine | Markedly Increased | Core amino acid for protein and glutathione synthesis. |
| Reduced Glutathione (GSH) | Increased | Major intracellular antioxidant. |
| Oxidized Glutathione (GSSG) | Increased | Indicates flux through the glutathione redox cycle. |
| γ-Glutamylcysteine (γ-Glu-Cys) | Markedly Increased | Direct precursor to glutathione. |
| Cysteinylglycine (Cys-Gly) | Markedly Increased | Product of glutathione breakdown, recycled for synthesis. |
| Taurine | Increased | An end-product of cysteine catabolism with roles in osmoregulation and antioxidation. |
Proteomic Analysis of S-Sulfocysteine-Related Enzymes and Protein Modifications
Proteomic analysis complements metabolomics by providing a global view of the proteins expressed by a cell under specific conditions. This methodology is crucial for identifying the enzymes involved in S-sulfocysteine metabolism and understanding the broader cellular response at the protein level. In studies on CHO cells, proteomic profiling was performed alongside metabolomic analysis to gain deeper mechanistic insights. nih.gov
The results of these proteomic studies pointed toward an upregulation of proteins involved in managing oxidative stress. nih.gov This is consistent with the metabolomic data showing an increase in the glutathione pool. Specifically, an increase in superoxide (B77818) dismutase enzyme levels was noted, which, together with glutathione, forms a critical part of the cell's antioxidant defense network. nih.gov
An important aspect of proteomic analysis in the context of biopharmaceutical production is ensuring that the use of a modified amino acid like S-sulfocysteine does not lead to its incorrect incorporation into the final protein product. Detailed peptide mapping experiments on monoclonal antibodies produced by CHO cells fed with S-sulfocysteine have been conducted. These analyses have not detected any integration of the modified amino acid into the antibody's sequence, confirming its role as a delivery vehicle for standard cysteine. nih.gov
| Protein/Pathway Investigated | Methodology | Key Finding |
|---|---|---|
| Global Proteome (CHO Cells) | Mass Spectrometry-Based Proteomics | Changes in proteins related to cellular metabolism and redox control. |
| Superoxide Dismutase (SOD) | Enzyme Level Analysis | Increased levels, indicating an enhanced anti-oxidative response. |
| Monoclonal Antibody Sequence | Peptide Mapping | No detectable integration of S-sulfocysteine into the protein sequence. |
| Glutaredoxin (GRX1) System | In Vitro Enzymatic Assay | Identified as the system responsible for reducing SSC/glutathione mixed disulfides to release cysteine. |
In Vitro Enzymatic Assay Development and Kinetic Parameter Determination
While omics approaches provide a broad overview, in vitro enzymatic assays are essential for dissecting specific biochemical reactions and determining the kinetic parameters of the enzymes involved. nih.gov These assays allow researchers to study enzyme function in a controlled environment, free from the complexities of a living cell. nih.gov
In S-sulfocysteine research, enzymatic assays have been pivotal in validating hypotheses generated from omics data. Multi-layered data from CHO cell studies suggested the formation of an S-sulfocysteine/glutathione mixed disulfide, which is then reduced to release free cysteine. To confirm this, in vitro enzymatic assays were developed. nih.gov These experiments incubated the proposed mixed disulfide (GS-SO3) with various candidate oxidoreductase enzymes. The results revealed that glutaredoxin 1 (GRX1), in the presence of glutathione (GSH) and NADPH, was capable of efficiently reducing the mixed disulfide, thereby releasing cysteine and sulfur species. nih.gov This provided direct evidence for the intracellular pathway that makes cysteine available from the S-sulfocysteine precursor. nih.gov
Optimized Synthetic Routes for Research-Grade S-Sulfocysteine Production and Purification
The availability of high-purity S-sulfocysteine is a prerequisite for research and for applications such as a component in cell culture media. S-sulfocysteine was initially developed as a more stable derivative of L-cysteine. nih.gov L-cysteine is notoriously unstable in neutral pH solutions, where it readily oxidizes to form the poorly soluble dimer L-cystine. nih.gov The addition of a sulfonic acid group to the thiol moiety of cysteine protects it from oxidation, greatly enhancing its stability and utility. nih.gov
The chemical synthesis of S-sulfocysteine is typically achieved through the reaction of a cysteine source, such as L-cystine, with a sulfite-containing compound. nih.govhmdb.ca This reaction, a form of sulfonation, attaches a sulfo group to the sulfur atom of the cysteine residue.
Optimization of this synthetic route for producing research-grade material involves carefully controlling reaction conditions such as pH, temperature, and the stoichiometric ratio of reactants to maximize the yield of S-sulfocysteine while minimizing side products. Following the reaction, purification is critical. Techniques such as ion-exchange chromatography are employed to separate the desired S-sulfocysteine product from unreacted starting materials and by-products. google.com This ensures the high purity required for sensitive biological experiments and for use in applications like the formulation of chemically defined feeds for industrial fed-batch cultivation of mammalian cells. nih.govgoogle.com
V. Emerging Research Avenues and Biotechnological Applications of S Sulfocysteine
Elucidation of Previously Unidentified S-Sulfocysteine Metabolic Pathways and Intermediates
The metabolic journey of S-Sulfocysteine is complex and context-dependent. In human metabolic disorders such as Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite (B76179) Oxidase Deficiency (SOD), the pathway to SSC formation is a consequence of metabolic disruption. nih.govmdpi.com In these conditions, the enzyme sulfite oxidase is non-functional, leading to a systemic accumulation of toxic sulfite from the breakdown of sulfur-containing amino acids. nih.govrupahealth.com This excess sulfite reacts non-enzymatically with cystine to form S-Sulfocysteine, which then accumulates in plasma and urine. nih.govrupahealth.com
Beyond these pathological states, recent multi-omics studies in Chinese Hamster Ovary (CHO) cells, a key platform for biopharmaceutical production, have uncovered a distinct metabolic route. When CHO cells are supplied with SSC as a stable source of cysteine, it is metabolized intracellularly. nih.gov Research has revealed the formation of an S-Sulfocysteine/glutathione (B108866) mixed disulfide as a key intermediate. nih.govnih.gov This intermediate is subsequently reduced, a process mediated by glutaredoxin, which releases L-cysteine and other sulfur species. nih.gov The liberated cysteine is then channeled into vital metabolic pathways, including the synthesis of glutathione and taurine (B1682933), demonstrating a cellular strategy to maintain cysteine homeostasis and support antioxidant defenses. nih.govnih.gov Further analysis of this pathway in CHO cells has identified downstream metabolites, including increased levels of free cysteine, sulfite, thiosulfate (B1220275), and tetrathionate. nih.gov
Discovery and Functional Characterization of Novel Enzymes Modulating S-Sulfocysteine Levels
The concentration of S-Sulfocysteine in biological systems is governed by the activity of several key enzymes. A pivotal enzyme in its synthesis, particularly in microorganisms, is S-sulfocysteine synthase . In Salmonella typhimurium, this enzyme has been isolated and identified as being identical to cysteine synthase B. caymanchem.com It catalyzes the formation of SSC from O-acetylserine and thiosulfate. caymanchem.com
In the context of SSC catabolism, recent studies have highlighted the role of glutaredoxin . In CHO cells, glutaredoxin is instrumental in the reduction of the S-Sulfocysteine/glutathione mixed disulfide, a critical step for releasing usable cysteine into the cell. nih.gov The same research also observed elevated expression of ETHE1 (persulfide dioxygenase) and TST (thiosulfate sulfurtransferase), enzymes associated with the mitochondrial sulfide (B99878) oxidation pathway, indicating their potential involvement in processing the sulfur-containing byproducts of SSC metabolism. nih.gov
Conversely, the absence of enzyme activity is central to SSC accumulation in genetic disorders. The inactivity of sulfite oxidase in MoCD and SOD prevents the oxidation of sulfite to sulfate (B86663), leading to the sulfite buildup that drives SSC formation. mdpi.comrupahealth.com Therefore, sulfite oxidase is a critical, albeit indirect, modulator of SSC levels in mammals.
Metabolic Engineering Strategies for Enhanced S-Sulfocysteine-Related Bioproduction (e.g., L-Cysteine Overproduction)
In the field of industrial biotechnology, metabolic engineering aims to redesign microbial factories for the efficient production of valuable compounds. nih.gov S-Sulfocysteine serves as a crucial intermediate in advanced strategies for the bioproduction of L-cysteine, a valuable amino acid used in the food and pharmaceutical industries. nih.govnih.gov
Traditional L-cysteine production is often hampered by the toxicity of intermediates and strict metabolic regulation. nih.gov A promising strategy to overcome these limitations involves using thiosulfate as a safe and efficient sulfur source. nih.gov In this engineered pathway, microorganisms like Escherichia coli and Corynebacterium glutamicum are modified to utilize a thiosulfate assimilation pathway. nih.govnih.gov
The core of this strategy involves two key steps where SSC is the central intermediate:
Thiosulfate is transported into the cell and reacts with O-acetyl-L-serine (OAS). This reaction is catalyzed by O-acetyl-L-serine sulfhydrylase B, resulting in the formation of S-Sulfocysteine (SSC). nih.gov
The newly formed SSC is then reduced by other enzymes, such as NrdH and GrxA in E. coli, to yield the final product, L-cysteine. nih.gov
By optimizing this pathway, researchers have achieved significant increases in L-cysteine yields.
| Organism | Engineering Strategy | Key Finding | Reported L-Cysteine Titer | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | Overexpression of feedback-insensitive CysE, overexpression of CysK, use of thiosulfate as sulfur source. | Use of thiosulfate significantly boosted L-cysteine production compared to the initial engineered strain. | 947.9 ± 46.5 mg/L | nih.gov |
| Escherichia coli | Modular engineering of transport, sulfur, precursor, and degradation pathways, using thiosulfate. | The engineered strain utilizing the thiosulfate pathway showed a 12-fold increase in L-cysteine production. | 620.9 ± 32.6 mg/L (shake flask) | uiowa.edu |
| Escherichia coli | Synergistic expression of carbon and sulfur modules. | Optimizing the thiosulfate pathway enhances sulfide accumulation, thereby boosting L-cysteine production. | 11.94 g/L (fed-batch reactor) | nih.gov |
Development and Utilization of S-Sulfocysteine as a Biochemical Probe or Tool for Investigating Sulfur Metabolism and Redox Processes
Beyond its role as a metabolite, S-Sulfocysteine has been repurposed by researchers as a valuable biochemical tool to investigate complex cellular processes. Its unique properties allow it to function as a probe in both neurobiology and metabolic studies. rupahealth.comnih.gov
As a structural analog of the neurotransmitter glutamate (B1630785), SSC acts as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.govrupahealth.com This activity has been exploited to study the molecular mechanisms of neurodegeneration. Researchers have used SSC to induce excitotoxicity in primary neuronal cultures, allowing them to trace the downstream signaling cascade. rupahealth.com These experiments have demonstrated that SSC binding to the NMDA receptor triggers significant calcium influx, which in turn activates the protease calpain, leading to the degradation of synaptic proteins and ultimately, neuronal cell death. rupahealth.com
In cell culture applications for biomanufacturing, SSC is used as a stable feed component to probe cellular metabolism. A multi-omics study on CHO cells used SSC to replace L-cysteine in the feed, enabling a detailed investigation of its impact on sulfur metabolism and redox control. nih.gov By tracking the metabolic fate of SSC, the study provided insights into cellular cysteine homeostasis and the antioxidant response network. nih.gov
| Area of Investigation | Experimental System | Function of SSC as a Probe | Key Finding | Reference |
|---|---|---|---|---|
| Neurodegeneration | Primary murine cortical neurons | NMDA receptor agonist | SSC induces excitotoxicity via calcium influx and calpain activation, providing a model for neurodegeneration in MoCD. | rupahealth.com |
| Sulfur Metabolism & Redox Control | Chinese Hamster Ovary (CHO) cells | Stable cysteine source and metabolic tracer | Revealed an SSC-glutathione metabolic pathway and highlighted cellular strategies to maintain cysteine and redox homeostasis. | nih.gov |
| Neurotoxicity | Zebrafish larvae | Neurotoxic agent | Administration of SSC induced seizure-like movements, confirming its neurodegenerative potential in an in vivo model. | caymanchem.com |
Advanced Theoretical and Computational Chemistry Approaches to S-Sulfocysteine Reactivity and Structure-Function Relationships
The biological activity of S-Sulfocysteine is intrinsically linked to its molecular structure. The key structure-function relationship, established through extensive experimental work, is its role as a structural analog of L-glutamate. nih.govrupahealth.com This structural mimicry allows SSC to bind to and activate the NMDA receptor, accounting for its observed excitatory and neurotoxic properties. nih.govrupahealth.com
While this relationship is well-documented experimentally, advanced theoretical and computational chemistry offers powerful tools to investigate the nuances of this interaction at an atomic level. Methodologies such as molecular docking and molecular dynamics (MD) simulations are increasingly used to model the precise binding of ligands to receptor sites. Although specific computational studies focused solely on SSC are not widely published, the principles are well-established from research on similar molecules and the NMDA receptor itself.
Computational approaches can be used to:
Model Binding Affinity: Calculate the binding free energy of SSC within the NMDA receptor's ligand-binding domain, providing a theoretical basis for its potency.
Identify Key Interactions: Pinpoint the specific amino acid residues in the receptor that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the SSC molecule.
Analyze Conformational Changes: Use MD simulations to understand how the receptor's conformation changes upon SSC binding, leading to ion channel opening.
Compare with Other Ligands: Perform comparative docking and simulation studies between SSC, glutamate, and other agonists or antagonists to understand the molecular basis for differences in their activity and selectivity.
Studies utilizing these computational tools have already provided deep insights into how mutations in the NMDA receptor affect the binding of other ligands, demonstrating the power of these methods to explain clinical observations at a molecular level. Applying these advanced computational approaches to S-Sulfocysteine will further refine our understanding of its reactivity and structure-function relationships.
Q & A
Q. What experimental design strategies optimize synthesis yield and scalability of Cysteine-S-sulfate Monohydrate?
- Methodological Answer : Use response surface methodology (RSM) to model factors like sulfite concentration, reaction time, and temperature. For example, a central composite design (CCD) with 3–5 variables can identify optimal conditions, as applied in bilayer tablet formulation studies . Solubility studies in ternary mixtures (e.g., water-ethanol-acetone) improve crystallization efficiency, leveraging Flory–Huggins theory to predict solvent interactions .
Q. How can contradictory data on NMDA receptor activation potency be resolved?
- Methodological Answer : Discrepancies in depolarization activity (e.g., 10–100 µM EC₅₀ ranges) may arise from assay variability (e.g., cell type, buffer composition). Standardize protocols using HEK293 cells expressing GluN1/GluN2B receptors and compare against glutamate controls. Validate via patch-clamp electrophysiology and calcium imaging, referencing cysteine sulfinate derivatives’ agonist profiles .
Q. What analytical approaches address stability challenges in Cysteine-S-sulfate Monohydrate during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC-UV analysis to monitor degradation products (e.g., cystine or sulfate byproducts). Lyophilization in amber vials under nitrogen atmosphere extends shelf life, as moisture and oxygen promote decomposition . Pair with thermogravimetric analysis (TGA) to assess monohydrate dehydration thresholds .
Data Contradiction and Reproducibility
Q. How should researchers reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Systematic solubility profiling (e.g., shake-flask method) across pH 3–9 and solvent polarities (water, DMSO, ethanol) clarifies discrepancies. For instance, solubility in water (≥50 mg/mL at 25°C) contrasts with limited organic solubility (<1 mg/mL in DMSO), necessitating solvent choice alignment with assay requirements .
Q. What steps ensure reproducibility in synthesizing and characterizing Cysteine-S-sulfate Monohydrate across laboratories?
- Methodological Answer : Adhere to IUPAC guidelines for reporting experimental details (e.g., molar ratios, purification gradients). Share raw spectral data (NMR, MS) in supplementary materials and cross-validate with certified reference standards (e.g., TraceCERT®) . Collaborative ring trials using identical reagents and protocols reduce inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
